molecular formula C17H10O2 B11710697 7H-Benz(de)anthracen-7-one, 3-hydroxy- CAS No. 16306-16-4

7H-Benz(de)anthracen-7-one, 3-hydroxy-

Cat. No.: B11710697
CAS No.: 16306-16-4
M. Wt: 246.26 g/mol
InChI Key: NWMOJFNQYCKHBL-UHFFFAOYSA-N
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Description

3-hydroxy-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H10O2 It is a derivative of benzanthrone, a polycyclic aromatic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7H-benzo[de]anthracen-7-one typically involves the hydroxylation of benzanthrone derivatives. One common method includes the use of hydrogen bromide and dihydrogen peroxide in methanol at temperatures between 30-32°C for about 8 hours . The reaction is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzanthrone derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-7H-benzo[de]anthracen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-7H-benzo[de]anthracen-7-one involves its interaction with various molecular targets. Its fluorescent properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. This property is exploited in fluorescence microscopy and other imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-7H-benzo[de]anthracen-7-one is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other benzanthrone derivatives. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .

Properties

CAS No.

16306-16-4

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

3-hydroxybenzo[b]phenalen-7-one

InChI

InChI=1S/C17H10O2/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9,18H

InChI Key

NWMOJFNQYCKHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC=C4C2=O

Origin of Product

United States

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